molecular formula C6H11F2NO B11823707 3-Fluoro-4-(fluoromethyl)piperidin-4-ol

3-Fluoro-4-(fluoromethyl)piperidin-4-ol

Cat. No.: B11823707
M. Wt: 151.15 g/mol
InChI Key: GIRUODYPRXWZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(fluoromethyl)piperidin-4-ol (CAS: 1932641-97-8) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂NO and a molecular weight of 151.15 g/mol. The compound features a hydroxyl group at position 4, a fluorine atom at position 3, and a fluoromethyl substituent at position 4 of the piperidine ring (cis-configuration confirmed by SMILES: FC[C@@]1(O)CCNC[C@@H]1F). Its stereochemistry and fluorine substitutions make it a candidate for drug discovery, particularly in modulating pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3-fluoro-4-(fluoromethyl)piperidin-4-ol

InChI

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2

InChI Key

GIRUODYPRXWZCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1(CF)O)F

Origin of Product

United States

Preparation Methods

Cinchona Alkaloid-Catalyzed Fluorination

A prominent method for synthesizing enantiomerically pure 3-fluoro-4-(fluoromethyl)piperidin-4-ol involves enantioselective fluorination using modified cinchona alkaloid catalysts. This approach achieves stereochemical control by leveraging the chiral environment of the catalyst to direct fluorine incorporation at the C3 position.

Reaction Conditions

  • Substrate : 4-(fluoromethyl)piperidin-4-ol derivatives

  • Catalyst : Cinchona alkaloid derivatives (e.g., (DHQ)₂PHAL)

  • Fluorinating Agent : N-fluorobenzenesulfonimide (NFSI)

  • Solvent : Dichloromethane (DCM) or toluene

  • Temperature : −40°C to 25°C

  • Yield : 70–85% enantiomeric excess (ee): >90%

Mechanistic Insights
The catalyst forms a transient ion pair with the fluorinating agent, enabling selective fluorination at the pro-R position of the piperidine ring. Steric and electronic effects from the fluoromethyl group enhance regioselectivity.

Nucleophilic Fluorination Methods

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

DAST is widely used for introducing fluorine atoms into hydroxyl-containing precursors. This method is effective for synthesizing this compound from diols or epoxides.

Procedure

  • Substrate : 4-(hydroxymethyl)piperidin-4-ol

  • Reagent : DAST (1.2–2.0 equivalents)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Conditions : −78°C to 0°C, 4–12 hours

  • Yield : 60–75%

Challenges

  • Over-fluorination leading to difluorinated byproducts.

  • Requires strict anhydrous conditions to prevent DAST hydrolysis.

Industrial-Scale Synthesis via Continuous Flow Reactors

Continuous Fluorination with Selectfluor

Industrial production employs continuous flow reactors to enhance safety and efficiency. Selectfluor, a stable fluorinating agent, is preferred for large-scale synthesis.

Optimized Parameters

ParameterValue
Residence Time30–60 minutes
Temperature80–100°C
Pressure2–5 bar
Substrate Loading0.5–1.0 M in acetonitrile
Yield80–90%

Advantages

  • Reduced reagent waste.

  • Improved heat management compared to batch processes.

Alternative Synthetic Routes

Reductive Amination of Fluorinated Ketones

A two-step approach involves reductive amination of 3-fluoro-4-(fluoromethyl)piperidin-4-one.

Step 1: Ketone Synthesis

  • Substrate : 4-(fluoromethyl)piperidin-4-one

  • Fluorination : HF-pyridine complex, 0°C, 2 hours

  • Yield : 85–90%.

Step 2: Reductive Amination

  • Reagent : Sodium cyanoborohydride (NaBH₃CN)

  • Conditions : Methanol, pH 4–5 (acetic acid buffer), 25°C, 12 hours

  • Yield : 70–78%.

Pd-Catalyzed Annulation

A Pd-catalyzed [4+2] annulation strategy constructs the piperidine ring while introducing fluorine substituents.

Key Components

  • Catalyst : Pd(dba)₂ (5 mol%)

  • Ligand : BIPHEP (15 mol%)

  • Substrate : Fluoro-enamide derivatives

  • Solvent : 2-Me-THF/MeOH (4:1)

  • Yield : 97% (86% ee, upgraded to 99.8% via SFC).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityKey Challenges
Cinchona Catalysis70–85>90ModerateCatalyst cost
DAST Fluorination60–75N/AHighByproduct formation
Continuous Flow80–90N/AIndustrialEquipment investment
Reductive Amination70–78N/AHighMulti-step synthesis
Pd-Catalyzed Annulation9799.8ModerateFluoride ion interference

Mitigation of Synthetic Challenges

Suppression of C–F Bond Cleavage

In catalytic hydrogenation (e.g., Ru-based systems), unintended C–F bond reduction is mitigated by:

  • Additives : Ti(OiPr)₄ (2 equivalents) sequesters fluoride ions.

  • Solvent Optimization : Methanol/2-Me-THF mixtures reduce side reactions.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures yield enantiopure product.

  • SFC Chromatography : Resolves ee to >99% for pharmaceutical applications .

Chemical Reactions Analysis

3-Fluoro-4-(fluoromethyl)piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(fluoromethyl)piperidin-4-ol is being investigated for its potential in developing new pharmaceuticals, particularly for neurological disorders. Its fluorinated structure is known to enhance binding affinity to biological targets, making it a candidate for drug design.

Case Study : Research has shown that compounds with similar structures exhibit significant activity against certain neurotransmitter receptors. For example, studies on fluorinated analogs of dopamine have highlighted their interactions with dopamine receptors, suggesting potential therapeutic effects in treating conditions like Parkinson's disease and schizophrenia.

Biological Studies

The compound is utilized to study the interactions of fluorinated analogs with various biological receptors. Its dual fluorination may enhance selectivity and potency compared to non-fluorinated counterparts.

Case Study : Interaction studies have focused on its binding affinity to serotonin receptors, revealing insights into its potential as an antidepressant or anxiolytic agent. The presence of the hydroxyl group also allows for hydrogen bonding, which can further influence receptor interactions.

Industrial Applications

In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals. The compound's unique properties lend themselves well to the development of new pesticides and herbicides.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundFluorine at 3-position, hydroxyl at 4-positionEnhanced binding affinity and metabolic stability
4-FluoropiperidineFluorine at 4-positionDifferent biological activity due to lack of hydroxyl
3-FluoropiperidineFluorine at 3-positionLacks additional functional groups
4-(Fluoromethyl)piperidineFluoromethyl group at 4-positionUsed in agrochemical applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include modulation of receptor activity or inhibition of enzyme function, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires storage at 2–8°C in dry, sealed conditions due to sensitivity to moisture and light.
  • Synthesis : Likely involves fluorination and hydroxylation steps, with synthetic routes analogous to Boc-protected intermediates for fluorinated piperidines.

Comparison with Structurally Similar Compounds

The following table compares 3-Fluoro-4-(fluoromethyl)piperidin-4-ol with structurally related piperidine derivatives, focusing on substituents, stereochemistry, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 1932641-97-8 C₆H₁₁F₂NO 151.15 -OH (C4), -F (C3), -CH₂F (C4) Cis-configuration; fluoromethyl enhances lipophilicity and metabolic stability.
cis-3-Fluoropiperidin-4-ol 955082-98-1 C₅H₁₀FNO 119.14 -OH (C4), -F (C3) Simpler structure; lacks fluoromethyl group; used as a chiral building block.
3,3-Difluoropiperidin-4-ol 1239596-54-3 C₅H₉F₂NO 137.13 -OH (C4), -F (C3, C3) Dual fluorine substitution at C3; potential for increased electronegativity.
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride 1443380-89-9 C₅H₁₀NOF·HCl 155.60 -OH (C4), -F (C3), HCl salt Hydrochloride salt improves solubility; stereospecific activity in CNS targets.
1-(4-Trifluoromethylphenyl)piperidin-4-ol - C₁₂H₁₄F₃NO 257.24 -OH (C4), -CF₃ (aryl) Aromatic trifluoromethyl group enhances receptor binding affinity.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol - C₁₅H₂₁NO₃S 295.40 -OH (C4), -SO₂CH₃ (aryl), -C₃H₇ (N1) Sulfonyl group improves solubility; explored in inflammation pathways.

Structural and Functional Differences

Substituent Effects: The fluoromethyl group in the target compound introduces steric bulk and lipophilicity compared to simpler analogs like cis-3-fluoropiperidin-4-ol. This modification may enhance blood-brain barrier penetration, as seen in fluorinated CNS drug candidates.

Stereochemical Impact :

  • The cis configuration of the target compound contrasts with trans isomers (e.g., (3R,4S)-3-fluoropiperidin-4-ol hydrochloride ), which may exhibit divergent binding affinities in chiral environments.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., (3S,4R)-3-fluoropiperidin-4-ol hydrochloride ) improve aqueous solubility, critical for oral bioavailability.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(fluoromethyl)piperidin-4-ol?

The synthesis typically involves fluorination strategies on a piperidine scaffold. A key method includes enantioselective fluorination using catalysts like modified cinchona alkaloids or primary amines (e.g., α-methylbenzylamine) to achieve stereochemical control. For example, cis-3-fluoropiperidin-4-ol derivatives are synthesized via rhodium-catalyzed hydrogenation or palladium-mediated reactions, optimizing reaction conditions (temperature, solvent) for yield and purity . Fluoromethylation may involve radical-polar crossover reactions using redox-active esters, as seen in fluorinated aromatic compounds .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization employs:

  • NMR spectroscopy : To confirm substituent positions (e.g., fluoromethyl group at C4, hydroxyl at C4) and stereochemistry.
  • Mass spectrometry : For molecular weight verification (e.g., expected m/z for C₆H₁₁F₂NO).
  • IR spectroscopy : To identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-F vibrations).
  • X-ray crystallography : Resolves crystal packing and absolute configuration in enantiopure forms .

Q. What are the solubility and storage recommendations for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but exhibits limited aqueous solubility due to fluorinated groups. Storage at 2–8°C under inert atmosphere (argon/nitrogen) is recommended to prevent degradation. Lyophilization is used for long-term stability .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what challenges arise during stereochemical control?

Enantiomeric purity requires chiral catalysts (e.g., cinchona alkaloids) or chiral auxiliaries. Challenges include:

  • Diastereoselectivity : Competing pathways during fluoromethylation or hydroxylation can lead to undesired stereoisomers.
  • Catalyst optimization : Screening catalysts (e.g., Rh(I) complexes) improves diastereomeric excess (d.e. >90%) in dearomatization-hydrogenation steps .
  • Racemization risk : Acidic/basic conditions during workup may epimerize stereocenters, requiring neutral pH protocols .

Q. How does fluorination at the 3- and 4-positions influence biological activity?

Fluorine enhances lipophilicity and metabolic stability , improving membrane permeability. The fluoromethyl group at C4 may act as a bioisostere for hydroxyl or methyl groups, modulating target binding. For example:

  • HIV protease inhibition : Fluorinated piperidines show improved IC₅₀ values due to hydrophobic interactions with active sites .
  • Anticancer activity : Fluorine’s electron-withdrawing effects stabilize charge-transfer interactions in kinase inhibitors .

Q. What computational strategies aid in predicting target interactions?

  • Molecular docking : Tools like MOE (Molecular Operating Environment) model binding poses with receptors (e.g., viral proteases).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .

Key Research Directions

  • Stereochemical diversification : Explore asymmetric fluorination to access all four stereoisomers for SAR studies.
  • In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.
  • Green chemistry : Develop solvent-free fluorination using mechanochemical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.